molecular formula C4H7ClF5N B12862047 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride

Cat. No.: B12862047
M. Wt: 199.55 g/mol
InChI Key: RVMWTUDSTQAFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is a fluorinated amine compound with the molecular formula C4H6F5N·HCl. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which can significantly alter its reactivity and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine. One common method includes the reaction of butan-2-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include imines or oximes.

    Reduction Reactions: Products include secondary amines.

Scientific Research Applications

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,4-Pentafluorobutan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications requiring precise control over chemical properties .

Properties

Molecular Formula

C4H7ClF5N

Molecular Weight

199.55 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutan-2-amine;hydrochloride

InChI

InChI=1S/C4H6F5N.ClH/c1-2(10)3(5,6)4(7,8)9;/h2H,10H2,1H3;1H

InChI Key

RVMWTUDSTQAFTM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)(F)F)(F)F)N.Cl

Origin of Product

United States

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